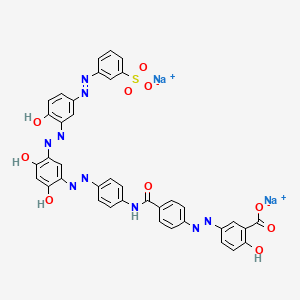

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, characterized by the presence of one or more azo groups (-N=N-) which are responsible for its vivid coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate typically involves multiple steps, starting with the diazotization of aromatic amines followed by coupling reactions with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Various acids, bases, and other nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

Scientific Research Applications

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in various analytical techniques.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups play a crucial role in its interaction with other molecules, facilitating binding and subsequent reactions. The molecular targets and pathways involved depend on the specific application, ranging from binding to proteins in biological systems to forming complexes with metal ions in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Disodium 2,2’-dihydroxy-4,4’-dimethoxy-5,5’-disulfobenzophenone: Known for its UV-absorbing properties.

Disodium 2,5-dihydroxy-1,4-benzoquinone: Used as an anode material in rechargeable sodium-ion batteries.

Disodium 4,5-dihydroxynaphthalene-2,7-disulfonic acid: Serves as an intermediate in the production of dyes and pigments.

Uniqueness

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in both scientific research and industrial applications.

Biological Activity

Disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylate is a complex azo dye with significant biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.

- Molecular Formula : C28H15N9Na2O16S2

- Molecular Weight : 843.57894 g/mol

- CAS Number : 68155-63-5

- IUPAC Name : Disodium 5-((4-(4-(2,4-dihydroxy-5-(2-hydroxy-5-(3-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)carbonyl)-4-hydroxy-3-(2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulfonate

Antioxidant Properties

Research indicates that azo compounds, including disodium 5-((4-(((4-((2,4-dihydroxy-5-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo), exhibit significant antioxidant activity. A study demonstrated that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in biological systems .

Antimicrobial Activity

Azo dyes have been studied for their antimicrobial properties. Disodium 5-((4-(... has shown inhibitory effects against various bacterial strains. In vitro studies have reported that the compound can reduce the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial formulations .

Cytotoxic Effects

The cytotoxicity of disodium 5-((4-(...) has been evaluated in several cell lines. It was found to induce apoptosis in cancer cells at specific concentrations while exhibiting lower toxicity in normal cells. This selective cytotoxicity highlights its potential as a chemotherapeutic agent .

Case Studies

- Antioxidant Efficacy : In a controlled study involving liver cells exposed to oxidative stress, treatment with disodium 5-((4-(...) resulted in a significant decrease in markers of oxidative damage compared to untreated controls. The study concluded that the compound could be a viable candidate for further research in hepatoprotective therapies .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties of various azo dyes, including disodium 5-((4-(...). Results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL, indicating its potential use in developing new antimicrobial agents .

Research Findings

Properties

CAS No. |

94021-32-6 |

|---|---|

Molecular Formula |

C38H25N9Na2O10S |

Molecular Weight |

845.7 g/mol |

IUPAC Name |

disodium;5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C38H27N9O10S.2Na/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57;;/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57);;/q;2*+1/p-2 |

InChI Key |

ZKSLZRXADQNBEP-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.